4-amino-N~5~-(3-ethoxybenzyl)-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N5-[(3-ETHOXYPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes both ethoxy and methoxy phenyl groups attached to a thiazole ring
Preparation Methods
The synthesis of 4-AMINO-N5-[(3-ETHOXYPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where primary amines are alkylated and reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-AMINO-N5-[(3-ETHOXYPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in various organic reactions.
Biology: It may be used in the study of biological processes and interactions due to its unique structure.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-N5-[(3-ETHOXYPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-AMINO-N5-[(3-ETHOXYPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE include other thiazole derivatives and compounds with similar functional groups. For example:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to different chemical and biological properties .
Properties
Molecular Formula |
C22H24N4O4S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-amino-5-N-[(3-ethoxyphenyl)methyl]-3-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-3-30-17-9-5-7-15(11-17)13-25-22(28)20-18(23)19(26-31-20)21(27)24-12-14-6-4-8-16(10-14)29-2/h4-11H,3,12-13,23H2,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
JJUNSRLIKKRDNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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